![molecular formula C16H18F3N3O2 B6460638 6,7-dimethoxy-4-[4-(trifluoromethyl)piperidin-1-yl]quinazoline CAS No. 2549012-34-0](/img/structure/B6460638.png)
6,7-dimethoxy-4-[4-(trifluoromethyl)piperidin-1-yl]quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-dimethoxy-4-[4-(trifluoromethyl)piperidin-1-yl]quinazoline (6,7-DMQ) is a synthetic quinazoline derivative with a variety of applications in scientific research. Structurally, 6,7-DMQ is a nitrogen-containing heterocyclic compound with a quinazoline core and a 4-(trifluoromethyl)piperidin-1-yl substituent. It is a colorless solid that is soluble in water and a wide range of organic solvents. 6,7-DMQ has been used as a ligand for the preparation of organometallic complexes, as a catalyst for organic reactions, and as a reagent for the synthesis of organic compounds. Additionally, 6,7-DMQ has been studied for its biological and pharmacological activities.
Scientific Research Applications
6,7-dimethoxy-4-[4-(trifluoromethyl)piperidin-1-yl]quinazoline has been used in a variety of scientific research applications. It has been used as a ligand for the preparation of organometallic complexes, as a catalyst for organic reactions, and as a reagent for the synthesis of organic compounds. Additionally, 6,7-dimethoxy-4-[4-(trifluoromethyl)piperidin-1-yl]quinazoline has been used in the synthesis of novel heterocyclic compounds, such as quinazolines, benzimidazoles, and pyridines. 6,7-dimethoxy-4-[4-(trifluoromethyl)piperidin-1-yl]quinazoline has also been used in the synthesis of biologically active molecules, such as inhibitors of protein kinases.
Mechanism of Action
Target of Action
Similar compounds have been found to target the c-kit kinase . The c-KIT kinase is a type of protein kinase that plays a crucial role in cell survival, proliferation, and differentiation .
Mode of Action
It is suggested that similar compounds act as potent inhibitors of the c-kit kinase . They bind to the kinase, inhibiting its activity and thus disrupting the signaling pathways it is involved in .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to those regulated by the c-KIT kinase. This kinase is involved in several signaling pathways, including the PI3K/AKT and MAPK pathways, which regulate cell survival and proliferation . By inhibiting the c-KIT kinase, this compound could potentially disrupt these pathways, leading to altered cell behavior .
Pharmacokinetics
The compound’s solubility in dmf and dmso suggests that it may be well-absorbed and distributed in the body. The impact of these properties on the compound’s bioavailability would need further investigation.
Result of Action
Given its potential role as a c-kit kinase inhibitor , it may lead to decreased cell survival and proliferation, particularly in cells that are dependent on c-KIT signaling.
Action Environment
The environment can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its target. For instance, this compound is stable for at least 2 years when stored at +4°C . .
Advantages and Limitations for Lab Experiments
The advantages of using 6,7-dimethoxy-4-[4-(trifluoromethyl)piperidin-1-yl]quinazoline in laboratory experiments include its low cost, availability, and stability. Additionally, it can be used in a variety of reactions and has been shown to be effective in a range of studies. However, there are some limitations to its use. 6,7-dimethoxy-4-[4-(trifluoromethyl)piperidin-1-yl]quinazoline is a relatively new compound, so the full range of its potential applications has yet to be explored. Additionally, 6,7-dimethoxy-4-[4-(trifluoromethyl)piperidin-1-yl]quinazoline is a synthetic compound and may have potential toxicity or other adverse effects that have yet to be determined.
Future Directions
Given the potential of 6,7-dimethoxy-4-[4-(trifluoromethyl)piperidin-1-yl]quinazoline, there are a number of future directions for research. These include further exploration of its mechanism of action, its potential as an anticancer agent, and its ability to modulate the activity of other enzymes involved in cell growth and proliferation. Additionally, further studies should be conducted to determine the potential toxicity and other adverse effects of 6,7-dimethoxy-4-[4-(trifluoromethyl)piperidin-1-yl]quinazoline. Finally, 6,7-dimethoxy-4-[4-(trifluoromethyl)piperidin-1-yl]quinazoline could be used as a scaffold for the synthesis of novel compounds with potential therapeutic applications.
Synthesis Methods
6,7-dimethoxy-4-[4-(trifluoromethyl)piperidin-1-yl]quinazoline is synthesized through a variety of methods. The most commonly used method is the condensation of 4-(trifluoromethyl)piperidine-1-carboxylic acid and 2,3-dimethoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction produces 6,7-dimethoxy-4-[4-(trifluoromethyl)piperidin-1-yl]quinazoline as a white solid. Other methods of synthesis include the reaction of 4-(trifluoromethyl)piperidine-1-carboxylic acid with 2,3-dimethoxybenzaldehyde in the presence of an acid catalyst, or the reaction of 4-(trifluoromethyl)piperidine-1-carboxylic acid with 4-hydroxy-2,3-dimethoxybenzaldehyde in the presence of a base.
properties
IUPAC Name |
6,7-dimethoxy-4-[4-(trifluoromethyl)piperidin-1-yl]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N3O2/c1-23-13-7-11-12(8-14(13)24-2)20-9-21-15(11)22-5-3-10(4-6-22)16(17,18)19/h7-10H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQUYPABORUUTLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)N3CCC(CC3)C(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dimethoxy-4-[4-(trifluoromethyl)piperidin-1-yl]quinazoline |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.